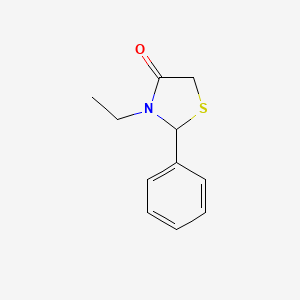

3-Ethyl-2-phenyl-1,3-thiazolidin-4-one

Description

Historical Context and Significance of the 1,3-Thiazolidin-4-one Core

The synthesis of the 1,3-thiazolidin-4-one nucleus dates back to the mid-nineteenth century. mdpi.com Since its discovery, the scaffold has become recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has led to the discovery of a wide array of biological activities associated with thiazolidinone derivatives.

Academic and industrial research has revealed that compounds incorporating the 1,3-thiazolidin-4-one core exhibit significant potential across numerous therapeutic areas. nih.govorientjchem.org The significance of this scaffold is underscored by its presence in commercially available drugs, such as the "glitazone" class of antidiabetic medications (e.g., Pioglitazone, Rosiglitazone), which revolutionized the management of type 2 diabetes. iiste.org More recently, Ponesimod, a drug used for treating multiple sclerosis, also features a thiazolidinone core, highlighting the enduring relevance of this chemical entity. iiste.org

| Biological Activity | Description | Key Research Findings |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Derivatives have shown activity against various cancer cell lines, including breast, lung, and colon cancer. ekb.egnih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. | Certain derivatives have demonstrated potent antibacterial and antifungal effects, making them candidates for new anti-infective agents. nih.govresearchgate.net |

| Anti-inflammatory | Reduction of inflammation in various experimental models. | Thiazolidinone-based compounds have been shown to reduce edema and inhibit pro-inflammatory mediators. iiste.orgnih.govsilae.it |

| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | Research has identified several thiazolidinone derivatives with significant anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (scPTZ) assays. researchgate.netmdpi.comzsmu.edu.uaresearchgate.net |

| Antidiabetic | Improvement of insulin (B600854) sensitivity and glucose metabolism. | The glitazone class of drugs are well-known activators of PPARγ, a key regulator in glucose and lipid metabolism. iiste.org |

| Antiviral | Inhibition of viral replication, including activity against HIV. | Specific derivatives have been identified as effective inhibitors of HIV-1 replication. orientjchem.org |

Rationale for Focusing on the 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one Motif within Thiazolidinone Chemistry

The compound this compound serves as a representative example of the 2,3-disubstituted thiazolidinone class. This particular substitution pattern, featuring an aryl group (phenyl) at the 2-position and a small alkyl group (ethyl) at the 3-position, is a common strategy in the design of new bioactive molecules. The phenyl ring at C2 is a key hydrophobic feature that can be crucial for binding to biological targets, while the ethyl group at N3 modifies the compound's polarity and steric profile.

While extensive academic literature specifically detailing the unique biological profile of this compound is not prominent, its structure embodies a fundamental design explored for various therapeutic applications. The synthesis of such a compound typically involves a one-pot, three-component cyclocondensation reaction of benzaldehyde (B42025), ethylamine (B1201723), and thioglycolic acid. nih.govnih.gov This straightforward synthesis makes the 2-phenyl-3-ethyl motif an accessible and logical starting point for further chemical exploration and structure-activity relationship (SAR) studies. Therefore, it is studied not as an end in itself, but as a model scaffold upon which further modifications can be made to optimize activity for targets such as those involved in inflammation or neurological disorders. nih.govresearchgate.net

Overview of Current Academic Research Trajectories in 1,3-Thiazolidin-4-one Chemistry

Contemporary research into 1,3-thiazolidin-4-ones is dynamic and multifaceted, branching into several key areas. A major focus is the development of novel and more efficient synthetic methodologies. Researchers are increasingly employing green chemistry principles, utilizing environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation to synthesize these compounds. nih.govnih.gov One-pot, multi-component reactions remain highly popular due to their efficiency and atom economy. nih.govnih.gov

The exploration of the biological potential of thiazolidinones continues to expand. Beyond the well-established activities, current studies are investigating their utility as anticancer agents that can overcome drug resistance, novel anticonvulsants with improved safety profiles, and potent anti-inflammatory agents. iiste.orgekb.egmdpi.com There is also a growing interest in their potential as antitubercular and antiviral agents. orientjchem.orgekb.eg

A significant portion of modern research is dedicated to detailed structure-activity relationship (SAR) studies. By systematically altering the substituents at the C2, N3, and C5 positions, chemists aim to fine-tune the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. mdpi.comnih.gov This rational design approach, often aided by computational modeling and molecular docking, seeks to identify derivatives with enhanced potency and reduced toxicity, paving the way for the development of next-generation therapeutics based on the versatile 1,3-thiazolidin-4-one scaffold. biointerfaceresearch.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-ethyl-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H13NOS/c1-2-12-10(13)8-14-11(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

VZFDRRJZWBSDAC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(SCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 2 Phenyl 1,3 Thiazolidin 4 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons, as well as their connectivity and spatial relationships. mdpi.comnih.gov

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound analogues, the ¹H NMR spectrum typically reveals distinct signals for the protons of the ethyl group, the phenyl ring, and the thiazolidinone core.

For instance, in a series of 2,3-disubstituted thiazolidin-4-ones, the proton on the second carbon (C2) of the thiazolidinone ring typically appears as a singlet. semanticscholar.org A study on 3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one reported the H2 proton as a singlet at δ 5.83 ppm. semanticscholar.org The methylene (B1212753) protons of the thiazolidinone ring (C5) often present as distinct signals due to their diastereotopic nature, appearing as doublets or multiplets. semanticscholar.org The protons of the ethyl group at the N3 position characteristically show a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃-) group, a result of spin-spin coupling. researchgate.net Aromatic protons from the phenyl group at C2 typically resonate in the downfield region of the spectrum, often as a multiplet. biointerfaceresearch.com

Table 1: Representative ¹H NMR Data for this compound Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (thiazolidinone) | 5.83 - 6.80 | s or d | - |

| H5a (thiazolidinone) | 3.71 - 3.80 | d or dd | ~15.0 - 15.6 |

| H5b (thiazolidinone) | 3.62 - 3.75 | d | ~15.3 - 15.6 |

| N-CH₂ (ethyl) | 3.66 | q | 6.9 |

| CH₃ (ethyl) | 1.22 | t | 6.9 |

Note: Chemical shifts and coupling constants are approximate and can vary based on the specific analogue and solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. A key feature in the ¹³C NMR spectrum of this compound analogues is the downfield signal of the carbonyl carbon (C4), which typically appears around δ 170-172 ppm. semanticscholar.orgimpactfactor.org The carbon at the C2 position, bearing the phenyl group, resonates at approximately δ 58-60 ppm. semanticscholar.org The methylene carbon of the thiazolidinone ring (C5) is observed further upfield, generally in the range of δ 31-34 ppm. semanticscholar.org The carbons of the N-ethyl group and the C2-phenyl group exhibit their characteristic chemical shifts, aiding in the complete assignment of the carbon backbone. semanticscholar.orgbiointerfaceresearch.com

Table 2: Representative ¹³C NMR Data for this compound Analogues

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | 170.88 - 172.3 |

| C2 | 58.6 - 59.1 |

| C5 | 31.6 - 34.1 |

| N-CH₂ (ethyl) | ~41.5 |

| CH₃ (ethyl) | ~14.9 |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used.

For analogues containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive tool for characterization. nih.govnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the clear identification of fluorine substitution patterns on the phenyl ring or other parts of the molecule. researchgate.netpublish.csiro.au In a study of novel fluorinated thiazolidin-4-one derivatives, the fluorine atom attached to the imino-thiazolidinone ring showed a characteristic signal between -157 to -158 ppm, confirming the successful formation of the desired ring structure. publish.csiro.au Fluorine atoms on an aromatic ring displayed signals at different chemical shifts, for example, a difluoro-substituted aromatic ring showed signals at -108.9 and -115.6 ppm. researchgate.netpublish.csiro.au

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning complex structures and determining stereochemistry. mdpi.comnih.gov

2D-COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying which protons are adjacent to each other. mdpi.comnih.gov

2D-HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. mdpi.comnih.gov

2D-HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework. mdpi.comnih.gov

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the stereochemistry and spatial proximity of atoms. mdpi.comnih.gov It identifies protons that are close in space, even if they are not directly bonded. This has been used to determine the relative stereochemistry of substituents on the thiazolidinone ring and to study the conformational preferences of these molecules in solution. mdpi.comnih.gov For instance, a spatial correlation signal between specific protons can confirm their relative orientation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound analogues, the most prominent absorption band is that of the carbonyl group (C=O) of the thiazolidinone ring. This strong band typically appears in the range of 1636-1674 cm⁻¹. researchgate.netbiointerfaceresearch.com Other characteristic absorption bands include those for C-H stretching of aromatic and aliphatic groups, and C-N stretching. biointerfaceresearch.com The presence of these key absorption bands provides confirmatory evidence for the thiazolidin-4-one scaffold.

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1636 - 1674 |

| Aromatic C-H | Stretch | ~3039 |

| Aliphatic C-H | Stretch | ~2962 |

| C-N | Stretch | ~1381 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. mdpi.comsemanticscholar.org Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC/MS) are common techniques used for thiazolidin-4-one derivatives. mdpi.comsemanticscholar.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized compound. mdpi.comsemanticscholar.org The fragmentation pattern provides valuable clues about the structure. For example, a common fragmentation pathway for related thiazolidinone structures involves the opening of the thiazole (B1198619) ring. researchgate.net In many 2,3-disubstituted thiazolidin-4-ones with a pyrrolidine (B122466) moiety, a base peak at m/z 84 is often observed, corresponding to the stable pyrrolidinylmethaniminium cation. semanticscholar.org Analysis of these fragments helps to confirm the connectivity of the different substituents on the thiazolidinone core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthesized thiazolidin-4-one analogues. Unlike standard mass spectrometry, HRMS instruments, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula from the exact mass.

In the analysis of 2,3-disubstituted thiazolidin-4-ones, HRMS is used to verify that the desired product has been formed. The experimentally measured monoisotopic mass is compared against the theoretically calculated mass for the expected molecular formula. For instance, in a study of 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, an analogue of the target compound, HRMS was employed to confirm its composition. nih.gov The close agreement between the calculated and found values provides strong evidence for the compound's identity.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | C₁₅H₂₀N₂OS | 277.1369 | 277.1372 | nih.gov |

Direct Analysis in Real Time Mass Spectrometry (DART MS)

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal to no sample preparation. oak.go.kr The DART ion source works by exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which ionizes nearby atmospheric molecules (like water). oak.go.kr These ionized molecules then transfer charge to the analyte molecules on the sample surface through processes like Penning ionization, resulting in soft ionization that typically produces protonated molecules [M+H]⁺. oak.go.krutoronto.ca

This technique is valued for its high speed and throughput, making it suitable for quick screening of reaction products or purity assessment. oak.go.kr While DART-MS is a powerful and versatile tool for the fast analysis of a wide range of organic compounds, its specific application to the structural characterization of this compound and its direct analogues is not extensively documented in prominent research literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure and conformation of a molecule. For complex heterocyclic systems like thiazolidin-4-ones, where stereoisomers are possible, single-crystal X-ray diffraction is particularly crucial.

The structures of several analogues of this compound have been successfully elucidated using this method. The resulting crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a detailed portrait of the molecule's arrangement in the solid state. This information is foundational for understanding intermolecular interactions and structure-activity relationships.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one | Monoclinic | P2₁/c | a = 9.873 Å, b = 5.861 Å, c = 24.398 Å, β = 93.97° | jocpr.com |

| 2,3-Diphenyl-1,3-thiazolidin-4-one | Monoclinic | C2/c | a = 32.413 Å, b = 6.196 Å, c = 25.964 Å, β = 100.258° | semanticscholar.org |

| 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one | Monoclinic | P2₁/c | a = 11.958 Å, b = 9.675 Å, c = 12.661 Å, β = 96.960° | nih.gov |

| 5-(furan-2-ylmethylene)-3-phenyl-2-(phenylimino)thiazolidin-4-one | Monoclinic | P2₁/c | a = 5.5006 Å, b = 31.686 Å, c = 9.7479 Å, β = 99.054° | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This method serves as a crucial check for the purity and empirical formula of a newly synthesized substance. The experimentally determined percentages of each element are compared with the percentages calculated from the proposed molecular formula.

For thiazolidin-4-one derivatives, a close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered a standard criterion for compositional verification. researchgate.net This confirms that the synthesized compound has the correct elemental makeup and is free from significant impurities.

| Compound (Example) | Molecular Formula | Element | Calculated % | Found % | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-thioxo-2,3-dihydro-1H-indol-5-yl derivative | C₁₀H₉N₅S | C | 51.93 | 51.99 | mdpi.com |

| H | 3.92 | 3.82 | |||

| N | 30.28 | 30.21 | |||

| S | 13.86 | 14.01 |

Chemical Reactivity and Derivatization Studies of 3 Ethyl 2 Phenyl 1,3 Thiazolidin 4 One

Electrophilic and Nucleophilic Reactions at Specific Ring Positions

The reactivity of the 1,3-thiazolidin-4-one ring is influenced by the interplay of the functional groups within its structure. The presence of the carbonyl group, the sulfur atom, and the substituents at the N-3 and C-2 positions dictates the molecule's susceptibility to various chemical transformations.

Reactivity at the Methylene (B1212753) Carbon (C-5) and its Derivatization

The methylene group at the C-5 position of the 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one ring is flanked by a sulfur atom and a carbonyl group. This positioning imparts a nucleophilic character to the C-5 carbon, making it an active site for various chemical reactions, most notably condensation and addition reactions.

One of the primary reactions involving the C-5 methylene group is the Knoevenagel condensation . This reaction typically involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone. While specific studies on this compound are not extensively documented in this context, the reactivity of analogous 3-ethyl-thiazolidin-4-one derivatives provides a strong precedent. For instance, 3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one has been shown to undergo Knoevenagel condensation with various aryl aldehydes in the presence of a base like diisopropylethylamine to yield the corresponding 5-arylidene derivatives. jetir.org This suggests that this compound would readily react with electrophilic aldehydes and ketones at the C-5 position to form a new carbon-carbon double bond, leading to a diverse range of 5-substituted derivatives.

The nucleophilic nature of the C-5 carbon also allows it to participate in Michael addition reactions . In this type of reaction, the thiazolidinone acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction provides a pathway for the introduction of a variety of substituents at the C-5 position, further expanding the synthetic utility of the this compound scaffold.

The derivatization at the C-5 position is a key strategy for modifying the properties of the thiazolidinone core. The introduction of different substituents through reactions like the Knoevenagel condensation can significantly impact the molecule's biological activity and physicochemical characteristics.

Table 1: Examples of C-5 Derivatization Reactions of Thiazolidin-4-one Analogs

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Aryl aldehydes, Base (e.g., Diisopropylethylamine) | 5-Arylidene-thiazolidin-4-ones |

| Michael Addition | α,β-Unsaturated carbonyl compounds | 5-Substituted thiazolidin-4-ones |

Influence of Substituents on C-2 on Ring Reactivity

The phenyl group, being an aromatic substituent, can exert both electronic and steric effects. Electronically, the phenyl ring can influence the electron density of the thiazolidinone ring through inductive and resonance effects. This can, in turn, affect the reactivity of other positions in the ring, such as the C-5 methylene group. For instance, the electron-withdrawing or electron-donating nature of substituents on the C-2 phenyl ring can modulate the nucleophilicity of the C-5 carbon.

From a steric perspective, the bulky phenyl group at C-2 can hinder the approach of reactants to nearby positions, potentially influencing the stereochemical outcome of reactions. This steric hindrance can be a significant factor in directing the regioselectivity and stereoselectivity of derivatization reactions.

Oxidation Reactions of the Thiazolidinone Sulfur Atom

The sulfur atom within the 1,3-thiazolidin-4-one ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation products represent important derivatives with potentially altered chemical and biological properties. The oxidation of the sulfur atom introduces a new chiral center when a sulfoxide (B87167) is formed, adding another layer of stereochemical complexity to the molecule.

Selective Synthesis of Sulfoxides

The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved under controlled reaction conditions. Research on closely related 3-aryl-2-phenyl-1,3-thiazolidin-4-ones has demonstrated that the use of oxidizing agents like Oxone® (potassium peroxymonosulfate) can effectively yield the corresponding sulfoxides. researchgate.net

For the selective synthesis of the sulfoxide of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, a typical procedure involves reacting the starting material with three equivalents of Oxone® at room temperature. researchgate.net This method has been shown to be effective for a range of substituted 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, suggesting its applicability to the 3-ethyl analog. The reaction is generally clean and provides the sulfoxide as the major product.

Table 2: Conditions for Selective Sulfoxide Synthesis of 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Analogs

| Oxidizing Agent | Equivalents | Temperature | Product |

| Oxone® | 3 | Room Temperature | Sulfoxide |

Selective Synthesis of Sulfones

Further oxidation of the sulfoxide or direct oxidation of the sulfide can lead to the formation of the corresponding sulfone. The selective synthesis of the sulfone requires more forcing conditions compared to the synthesis of the sulfoxide.

For 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, selective formation of the sulfone has been achieved by increasing the amount of Oxone® and elevating the reaction temperature. researchgate.net Typically, using an excess of Oxone® (e.g., 5 equivalents) at higher temperatures leads to the formation of the sulfone as the predominant product. researchgate.net However, the success of this selective oxidation can be influenced by the nature of the substituents on the thiazolidinone ring. researchgate.net

Table 3: Conditions for Selective Sulfone Synthesis of 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Analogs

| Oxidizing Agent | Equivalents | Temperature | Product |

| Oxone® | >3 (e.g., 5) | Elevated | Sulfone |

Stereochemical Implications of S-Oxidation

The oxidation of the sulfur atom in this compound to a sulfoxide introduces a new stereocenter at the sulfur atom. Since the C-2 carbon is also a stereocenter, the S-oxidation leads to the formation of diastereomers (cis and trans isomers) with respect to the C-2 phenyl group. researchgate.net

Thionation Reactions to Thiazolidin-4-thiones

The conversion of the carbonyl group at the C4 position of the thiazolidinone ring into a thiocarbonyl is a common transformation used to modify the electronic and steric properties of the molecule. This thionation is typically achieved using phosphorous-based thionating agents, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most prominent and effective. organic-chemistry.orgorientjchem.org

The reaction mechanism involves the interaction of the carbonyl oxygen with the electrophilic phosphorus of Lawesson's reagent, leading to a transient oxaphosphetane intermediate. organic-chemistry.orgmdpi.com This intermediate subsequently undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thiazolidin-4-thione. organic-chemistry.org Reactions are generally carried out under anhydrous conditions in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures. orientjchem.orgmdpi.com The use of Lawesson's reagent is favored over other agents like phosphorus pentasulfide (P₄S₁₀) as it often requires milder conditions and provides cleaner reactions with higher yields. organic-chemistry.org

Note: This is a representative reaction based on the known reactivity of Lawesson's reagent with similar carbonyl compounds.

Note: This is a representative reaction based on the known reactivity of Lawesson's reagent with similar carbonyl compounds.Table 1: Representative Thionation Reaction of this compound

| Reactant | Reagent | Solvent | Product |

|---|

Ring Opening and Rearrangement Pathways in Thiazolidinone Chemistry

The 1,3-thiazolidin-4-one ring contains several bonds susceptible to cleavage under specific conditions. The amide bond (N3-C4) and the thioether linkages (S1-C2 and S1-C5) are the primary sites for ring-opening reactions, typically initiated under hydrolytic conditions (acidic or basic).

Under strong acidic conditions, a plausible pathway for ring opening would involve the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule can lead to the formation of a tetrahedral intermediate. The collapse of this intermediate would result in the cleavage of the C4-N3 amide bond. This would generate a thiol-containing carboxylic acid intermediate, which is unstable and would likely decompose further into the original building blocks: ethylamine (B1201723), benzaldehyde (B42025), and thioglycolic acid. While this pathway is mechanistically sound based on the fundamental principles of organic chemistry, specific experimental studies detailing the ring-opening of this compound are not extensively documented in the reviewed literature.

Functional Group Interconversions on Existing 1,3-Thiazolidin-4-one Scaffolds

The 1,3-thiazolidin-4-one scaffold allows for several functional group interconversions, most notably at the C5 methylene position and the sulfur atom.

Knoevenagel Condensation at C5: The methylene group at the C5 position of the thiazolidinone ring is flanked by a sulfur atom and a carbonyl group, making its protons acidic and susceptible to deprotonation by a base. researchgate.net This "active methylene" character allows the scaffold to participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium ethoxide, in a suitable solvent like ethanol (B145695) or toluene. researchgate.netmdpi.com The condensation results in the formation of a C5-ylidene derivative, introducing a new point of diversity to the molecule. This reaction is one of the most widely used methods for the derivatization of the thiazolidin-4-one core. mdpi.comresearchgate.net

Table 2: Examples of Knoevenagel Condensation on the 1,3-Thiazolidin-4-one Scaffold

| Aldehyde (ArCHO) | Catalyst / Solvent | Product (5-arylidene derivative) | Reference |

|---|---|---|---|

| Benzaldehyde | Sodium Ethoxide / Benzene | 5-Benzylidene-3-ethyl-2-phenyl-1,3-thiazolidin-4-one | researchgate.net |

| 4-Chlorobenzaldehyde | Piperidine / Ethanol | 5-(4-Chlorobenzylidene)-3-ethyl-2-phenyl-1,3-thiazolidin-4-one | mdpi.com |

Oxidation of the Sulfur Atom: The thioether sulfur atom in the thiazolidinone ring can be oxidized to form the corresponding sulfoxide or sulfone (1,1-dioxide). nih.gov This transformation significantly alters the polarity, geometry, and hydrogen-bonding capacity of the heterocyclic ring. The oxidation is typically carried out using common oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) in glacial acetic acid has been successfully used to convert a 2,3-disubstituted 1,3-thiazolidin-4-one into its 1,1-dioxide derivative. nih.gov

Table 3: Representative Sulfur Oxidation of this compound

| Reactant | Reagent | Solvent | Product | Reference |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lawesson's reagent |

| 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide |

| Phosphorus pentasulfide |

| 3-Ethyl-2-phenyl-1,3-thiazolidin-4-thione |

| Ethylamine |

| Benzaldehyde |

| Thioglycolic acid |

| Piperidine |

| Sodium ethoxide |

| 5-Benzylidene-3-ethyl-2-phenyl-1,3-thiazolidin-4-one |

| 4-Chlorobenzaldehyde |

| 5-(4-Chlorobenzylidene)-3-ethyl-2-phenyl-1,3-thiazolidin-4-one |

| 4-Methoxybenzaldehyde |

| 5-(4-Methoxybenzylidene)-3-ethyl-2-phenyl-1,3-thiazolidin-4-one |

| Potassium permanganate |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 3 Ethyl 2 Phenyl 1,3 Thiazolidin 4 One Analogues

Impact of Substituents at the N-3 Position

The substituent attached to the nitrogen atom at position 3 of the thiazolidin-4-one ring plays a crucial role in modulating the biological activity of the resulting analogues. The nature of this substituent can significantly influence the molecule's interaction with biological targets.

The electronic and steric properties of the substituent at the N-3 position are key determinants of the compound's efficacy. The introduction of different aryl or heteroaryl groups can alter the electron density of the thiazolidinone core and introduce varying degrees of steric bulk, which in turn affects binding to target enzymes or receptors.

For instance, studies on various 2,3-diaryl-1,3-thiazolidin-4-ones have shown that the N-3 substituent is critical for specific biological activities. Research into anti-HIV agents revealed that the presence of a pyridin-2-yl or pyrimidine-2-yl ring at the N-3 position was a significant requirement for high activity. orientjchem.org This suggests that the specific electronic arrangement and hydrogen bonding capabilities of these nitrogen-containing heterocycles are vital for potent inhibitory action against HIV reverse transcriptase. orientjchem.org The substituent on the N-3 aromatic ring can also influence the chemical reactivity of the thiazolidinone core, as seen in S-oxidation reactions where the nature and position of the N-3 aryl substituent affected the selectivity of forming sulfoxides or sulfones. researchgate.net

Table 1: Influence of N-3 Substituents on Anti-HIV Activity of Thiazolidin-4-ones

| N-3 Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 2-Pyridyl | Potent HIV-1 Replication Inhibitor | Essential for high anti-HIV activity. | orientjchem.org |

| Pyrimidine-2-yl | Potent HIV-RT Inhibitor | Important for high anti-HIV activity. | orientjchem.org |

Role of the Phenyl Substituent at the C-2 Position

The phenyl ring at the C-2 position is a common feature in many biologically active thiazolidin-4-ones, and its substitution pattern is a critical factor in determining the compound's potency and selectivity. researchgate.net

The nature of the substituents on the C-2 phenyl ring significantly impacts the biological activity. Both electron-donating and electron-withdrawing groups have been shown to modulate the pharmacological effects.

For antibacterial activity, the presence of an electron-donating methoxy (B1213986) group (OCH3) at the para-position of the C-2 phenyl ring resulted in maximum activity against various bacterial strains. ekb.eg Conversely, compounds with electron-withdrawing groups such as 4-chloro and 4-fluoro did not show improved antibacterial effects. ekb.eg In the context of anticancer activity, a 4-methylphenyl group at the C-2 position has been identified as a promising moiety for further development. researchgate.net For anti-HIV activity, the presence of halogens, specifically at the 2,6-dihalo positions of the phenyl ring, was found to be an important requirement for potent inhibition. orientjchem.org Some of the most active antimycobacterial compounds were also found to contain a halogen substituent on the 2-phenyl group. mdpi.com

Table 2: Effect of C-2 Phenyl Substituents on Various Biological Activities

| Substituent (Position) | Biological Activity | Observation | Reference |

|---|---|---|---|

| 4-OCH3 | Antibacterial | Maximum activity observed. | ekb.eg |

| 4-Cl | Antibacterial | Did not improve activity. | ekb.eg |

| 4-F | Antibacterial | Did not improve activity. | ekb.eg |

| 4-Methyl | Anticancer | Considered a promising moiety. | researchgate.net |

| 2,6-Dihalo | Anti-HIV | Important requirement for high activity. | orientjchem.org |

The position of the substituent on the C-2 phenyl ring can drastically alter the biological activity of the thiazolidin-4-one derivative. The spatial arrangement of the substituent affects how the molecule fits into the active site of a biological target.

For example, in a series of hypoglycemic agents, a change in the position of a chlorine atom on the phenyl ring led to significant differences in activity. The 4-chloro derivative showed moderate hypoglycemic activity, whereas the 2-chloro substituted analogue demonstrated more potent hypoglycemic effects. Interestingly, the opposite trend was observed for hypolipidemic activity, where the 4-chloro derivative was more active than the 2-chloro derivative. Furthermore, research on antimycobacterial agents has indicated that the most active compounds frequently possess a halogen substituent at either the ortho or para positions of the 2-phenyl group, highlighting the importance of substituent placement. mdpi.com

Modifications at the C-5 Position and Exocyclic Linkages

The C-5 position of the thiazolidin-4-one ring is a key site for modification, often involving the introduction of an exocyclic double bond through Knoevenagel condensation with various aldehydes. nih.govmdpi.com This modification typically extends the conjugation of the system and provides a scaffold for further structural diversification.

The introduction of a 5-benzylidene moiety is a common and effective strategy to enhance the biological activity of thiazolidin-4-ones. nih.govnih.gov These 5-arylidene derivatives often exhibit greater potency compared to their parent compounds. orientjchem.orgnih.gov

Studies have shown that 5-benzylidenethiazolidin-4-one derivatives possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. orientjchem.orgnih.govnih.govresearchgate.net For instance, the condensation of thiazolidin-4-ones with various aromatic aldehydes to form 5-benzylidene derivatives resulted in an improvement of their antioxidant effect. nih.gov Specifically, compounds derived from condensation with 4-hydroxybenzaldehyde, 4-dimethylaminobenzaldehyde, and 2-nitrobenzaldehyde (B1664092) were found to be particularly active. nih.gov The 5-arylidene moiety has also been shown to be crucial for enhancing antimicrobial properties, with these derivatives showing significantly greater antibacterial efficacy than the parent thiazolidin-4-one. orientjchem.org

Table 3: Biological Effects of 5-Benzylidene Introduction

| Parent Compound | C-5 Modification | Resulting Biological Profile | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one | Condensation with aromatic aldehydes | Enhanced antioxidant activity | All benzylidene derivatives were more active than parent compounds. | nih.gov |

| 2-(thiazol-2-ylimino) thiazolidin-4-one | Introduction of 5-arylidene moiety | Enhanced antibacterial efficacy | The 5-arylidene moiety plays an important role in enhancing antimicrobial properties. | orientjchem.org |

Molecular Hybridization Strategies and Privileged Scaffolds in Rational Drug Design

In the field of medicinal chemistry, molecular hybridization is a prominent strategy in rational drug design. This approach involves the covalent linking of two or more distinct pharmacophores, which are the specific molecular features responsible for a drug's biological activity, to create a single hybrid molecule. The goal is to develop new chemical entities with potentially enhanced affinity, better efficacy, or an improved selectivity profile compared to the individual parent molecules. nih.gov The 4-thiazolidinone (B1220212) ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.govmdpi.com By combining the 4-thiazolidinone core with other biologically active heterocyclic systems, researchers aim to generate novel compounds with synergistic or additive effects and the ability to modulate multiple targets. nih.govmdpi.com

The fusion of the 4-thiazolidinone nucleus with other potent heterocyclic scaffolds like isatin (B1672199) and pyrazole (B372694) has yielded promising hybrid compounds, particularly in the realm of anticancer drug discovery. nih.govnih.gov These heterocyclic systems are themselves considered privileged structures due to their own broad spectrum of biological activities. nih.govnih.gov

Pyrazole-Thiazolidinone Hybrids: Pyrazoles and their reduced forms, pyrazolines, are another class of heterocyclic compounds that are attractive for molecular hybridization due to their well-documented therapeutic applications. nih.gov The combination of pyrazole and 4-thiazolidinone moieties has been explored extensively, resulting in hybrids with significant anticancer and antimicrobial activities. nih.govmdpi.com Researchers have synthesized novel series of compounds where the pyrazole and thiazolidinone rings are connected through various linkers. nih.gov For example, a series of 3-[2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2,3-dihydro-1H-indol-2-ones were synthesized and evaluated for their antitumor activity. nih.gov One compound from this series, featuring a 4-chlorophenyl group on the pyrazole ring and a 4-fluorophenyl group on the thiazolidinone-linked isatin, showed potent and broad-spectrum antiproliferative activity across numerous human cancer cell lines. nih.gov

| Hybrid Type | Compound Structure/Description | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Isatin-Thiazolidinone | Thiazolidinone core functionalized with a benzenesulfonamide (B165840) group and an isatin derivative. | Carbonic Anhydrase (CA) Inhibition | Showed high inhibitory activity and selectivity against tumor-associated hCA IX and hCA XII isoforms over off-target hCA I and II. | nih.govacs.org |

| Pyrazole-Thiazolidinone-Isatin | Hybrid containing pyrazole, thiazolidinone, and isatin moieties. Compound 10 in the study. | Anticancer Activity | Exhibited potent antiproliferative effects on various cancer cell lines, with a mean GI₅₀ of 0.071 μM. Particularly effective against non-small-cell lung cancer (HOP-92) and colon cancer (HCT-116) cell lines. | nih.gov |

| Pyrazole-Thiazolidinone | 4-thiazolidinone-pyrazole hybrids connected via a ylidene linker. | Anticancer Activity | Compounds exhibited potent activity against the MDA-MB-231 breast cancer cell line. | mdpi.com |

The rational design of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one analogues frequently employs computational techniques, which can be broadly categorized into ligand-based and structure-based methods. researchgate.netnih.gov

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active against the target. researchgate.net Pharmacophore modeling is a key ligand-based technique where a model is generated to define the essential steric and electronic features required for a molecule to be active. researchgate.netpharmacophorejournal.com This model represents the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For thiazolidinone derivatives, pharmacophore models have been developed to guide the design of new compounds with potential anticancer or anti-HIV activities by identifying the crucial structural motifs for biological interaction. researchgate.net

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based design methods can be employed. Molecular docking is the most common technique in this category. nih.govresearchgate.net It involves computationally simulating the binding of a potential drug molecule (ligand) into the active site of its biological target. nih.gov This allows for the prediction of binding conformations, affinity, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. nih.govnih.gov For thiazolidinone analogues, docking studies have been instrumental in understanding their mechanism of action. For example, docking has been used to predict the binding interactions of thiazolidinone-isatin hybrids with carbonic anhydrase isoforms, helping to explain their observed selectivity. nih.govacs.org Similarly, docking studies on 2,3-diaryl-1,3-thiazolidin-4-one derivatives revealed their binding mode within the active site of cyclooxygenase-2 (COX-2), correlating well with their in vitro inhibitory activity. nih.gov

Design of Compounds for Selective Biological Target Modulation

A primary goal in modern drug design is to create compounds that act on a specific biological target with high selectivity, thereby minimizing off-target effects. The versatile scaffold of 4-thiazolidinone allows for systematic structural modifications to achieve this selectivity. nih.govnih.gov

The design of selective inhibitors often involves exploiting subtle differences in the active sites of related enzymes or receptor subtypes. By modifying the substituents at the C2, N3, and C5 positions of the thiazolidinone ring, it is possible to fine-tune the molecule's steric, electronic, and hydrophobic properties to favor binding to one target over another. nih.govnih.gov

For example, in the development of selective carbonic anhydrase inhibitors, the addition of different isatin derivatives to a thiazolidinone-benzenesulfonamide core was crucial. nih.govacs.org While the core structure provided the primary binding interactions with the enzyme's active site, the varied "tail" of the isatin moiety allowed for specific interactions with amino acid residues outside the main binding pocket, which differ between the CA isoforms. This strategy led to compounds with greater selectivity toward the tumor-associated hCA IX and XII isoforms compared to the ubiquitous hCA I and II. nih.govacs.org

Similarly, a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were designed as selective COX-2 inhibitors. nih.gov The design was based on the structural features of known selective COX-2 inhibitors. Certain substitutions on the aryl rings at the C2 and N3 positions were found to be critical for achieving high potency and selectivity for COX-2 over the COX-1 isoform. Molecular docking studies supported these findings, showing that the most active compounds fit well into the larger, more accommodating active site of COX-2. nih.gov

| Compound Series | Biological Target | Design Strategy for Selectivity | Example Result | Reference |

|---|---|---|---|---|

| Thiazolidinone-Isatin Hybrids | Carbonic Anhydrase (CA) Isoforms IX & XII | Functionalizing the thiazolidinone core with a zinc-binding benzenesulfonamide group and diverse isatin "tails" to exploit differences in the active sites of CA isoforms. | Identified compounds with high inhibitory activity (Ki values in the nanomolar range) and significant selectivity for tumor-associated hCA IX/XII over off-target hCA I/II. | nih.govacs.org |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | Cyclooxygenase-2 (COX-2) | Incorporating specific aryl substituents at the C2 and N3 positions to favor binding to the larger active site of COX-2 over COX-1. | Compounds 4k and 4j exhibited high inhibitory activity against COX-2 with IC₅₀ values of 0.05 and 0.06 μM, respectively, showing significant selectivity. | nih.gov |

Computational Chemistry and in Silico Approaches in Thiazolidinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.comresearchgate.net In the context of thiazolidinone research, docking studies are employed to understand how derivatives of compounds like 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one fit into the active site of a protein target. proquest.com This method is crucial in computer-assisted drug design for predicting the intermolecular complex structure and elucidating the predominant binding modes. proquest.com

For instance, a study involving derivatives of 3-Ethyl-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one utilized molecular docking to analyze their interaction with the C-KIT Tyrosine kinase target protein (PDB ID: 1T46). proquest.comresearchgate.net Such studies help in analyzing the orientation of the synthesized compound (the ligand) within the active site of the macromolecule (the protein). proquest.com

Binding affinity represents the strength of the interaction between a ligand and its target receptor. In molecular docking simulations, this is often quantified as a docking score, typically in kcal/mol, where a lower value indicates a more stable complex and higher binding affinity. proquest.com For a derivative of the 3-ethyl-thiazolidin-4-one class, specifically 3-Ethyl-5-(4-trifluoromethyl-benzylidene)-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one, docking against the 1T46 protein target revealed multiple possible binding poses. proquest.com The pose with the lowest binding affinity was selected as the optimal docking pose for further analysis of ligand interactions. proquest.com

The interaction profile describes the specific molecular interactions that stabilize the ligand-protein complex. In the aforementioned study, the best docking pose for the thiazolidinone derivative exhibited 17 favorable interactions within the chosen pocket site of the C-KIT Tyrosine Kinase. proquest.com These interactions are critical for the stability of the binding and are influenced by the various functional groups attached to the five-membered heterocyclic ring. proquest.comresearchgate.net

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Protein Target | The macromolecule against which the ligand is docked. | C-KIT Tyrosine Kinase (PDB ID: 1T46) | proquest.comresearchgate.net |

| Ligand | The small molecule being docked, a thiazolidinone derivative. | 3-Ethyl-5-(4-trifluoromethyl-benzylidene)-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one | proquest.com |

| Binding Affinity | Calculated energy score representing the stability of the ligand-protein complex. | The pose with the lowest affinity (in kcal/mol) was selected as the best. | proquest.com |

| Interaction Profile | Specific bonds and forces stabilizing the complex. | 17 favorable interactions observed in the selected binding pose. | proquest.com |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is a crucial step in designing new, more effective drug candidates. For thiazolidin-4-one derivatives, the "wonder nucleus" itself provides a versatile scaffold that can be modified at positions 2, 3, and 5 to interact with different targets. proquest.comnih.gov

Studies on various thiazolidinone derivatives have identified key pharmacophoric features, including:

Hydrogen Bond Acceptors: The carbonyl group at the 4-position of the thiazolidinone ring is a key hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The phenyl ring at the 2-position and other aryl substituents contribute to hydrophobic and π-π stacking interactions within the binding pocket.

Hydrogen Bond Donors: Depending on the substituents, imino or amino groups can act as hydrogen bond donors. nih.gov

Steric Features: The size and shape of substituents at various positions influence how the molecule fits into the binding site, with bulky groups being favored in some regions and disfavored in others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For thiazolidin-4-ones, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods help in understanding the structural requirements for enhancing the biological activity of the compounds. nih.gov

In a 3D-QSAR study on 2-imino-thiazolidin-4-one derivatives, CoMFA and CoMSIA models were developed to understand their activity as S1P1 receptor agonists. nih.gov The results, often visualized as contour maps, indicated that electrostatic and steric properties play a significant role in the compound's potency. nih.gov For example, the CoMFA steric contour map for the most active compound showed that bulky substituents were preferred at the 3,4-positions of a 5-benzylidene group, while being disfavored elsewhere. nih.gov QSAR studies have also highlighted the role of lipophilicity and dipole moment in the activity of certain thiazolidinone derivatives. orientjchem.org

| QSAR Method | Important Descriptors | Implication for Activity | Reference |

|---|---|---|---|

| CoMFA | Steric and Electrostatic Fields | The size, shape, and charge distribution of substituents are critical for binding and potency. | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Provides a more detailed understanding of the required physicochemical properties for optimal activity. | nih.gov |

| General QSAR | Lipophilicity (LogP), Dipole Moment | These properties influence membrane permeability and ligand-receptor interactions. | orientjchem.org |

ADME Prediction and Pharmacokinetic Profiling (Computational)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are vital for predicting the pharmacokinetic profile of a drug candidate early in the discovery process. researchgate.netnih.gov These computational models assess properties like intestinal absorption and the ability to cross the blood-brain barrier, helping to identify molecules with favorable drug-like characteristics. researchgate.net

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational tools can predict the potential for a compound to be absorbed from the gut into the bloodstream. A study on a series of 18 derivatives of 3-Ethyl-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one investigated their potential for HIA. researchgate.net The results showed that the nature of the substituent groups on the heterocyclic ring significantly influenced intestinal absorption. proquest.com

The ADME analysis revealed that functional groups such as fluoro, methyl, hydroxyl, and methoxy (B1213986) tend to promote good human intestinal absorption. proquest.com Conversely, moieties containing chloro, bromo, and trifluoromethyl groups were predicted to have poor absorption. proquest.com Out of the 18 derivatives studied, 12 showed good potential to be absorbed by the intestine. researchgate.net

The ability of a compound to cross the Blood-Brain Barrier (BBB) determines its potential to act on the central nervous system (CNS). For drugs targeting the CNS, BBB permeability is essential, while for others, it is an undesirable trait that could lead to side effects. nih.gov Computational predictions of BBB permeability are therefore a key part of the safety and efficacy assessment.

In the same study of 18 3-ethyl-thiazolidin-4-one derivatives, BBB permeability was also predicted. researchgate.net The results were highly selective, with only one of the 18 molecules showing the potential to cross the BBB. researchgate.net The analysis suggested that specific structural features are required for BBB penetration; in this case, the presence of two methyl groups attached to the nitrogen of an amine on a phenyl ring was identified as a key feature enabling the molecule to cross the barrier. proquest.com

| ADME Parameter | Favorable Substituents | Unfavorable Substituents | Prediction Outcome | Reference |

|---|---|---|---|---|

| Human Intestinal Absorption (HIA) | Fluoro, Methyl, Hydroxyl, Methoxy | Chloro, Bromo, Trifluoromethyl | 12 out of 18 compounds showed good HIA potential. | proquest.comresearchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Presence of two methyl groups on a phenylamine moiety was favorable. | Most other tested substitutions. | 1 out of 18 compounds showed potential to cross the BBB. | proquest.comresearchgate.net |

Reaction Mechanism Elucidation through Advanced Computational Methods

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation of complex molecules like this compound. While specific computational studies detailing the reaction mechanism for this exact molecule are not extensively documented in publicly available research, the general mechanism for the synthesis of the 1,3-thiazolidin-4-one core has been a subject of theoretical investigation. These studies employ advanced computational methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction, identify transition states, and determine the most plausible reaction pathways.

The typical synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones involves a one-pot, three-component condensation reaction of an amine, an aldehyde, and thioglycolic acid. Computational studies on analogous systems have explored the sequence of bond-forming events to clarify the mechanism. Two primary pathways are generally considered:

Imine-First Pathway: This mechanism proposes the initial reaction between the amine (e.g., ethylamine) and the aldehyde (e.g., benzaldehyde) to form a Schiff base (imine) intermediate. This is followed by a nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon. The subsequent step is an intramolecular cyclization via an attack by the nitrogen atom on the carboxylic acid's carbonyl carbon, which, after dehydration, yields the final thiazolidinone ring.

Thio-Adduct Pathway: An alternative route involves the initial formation of a hemithioacetal by the reaction between the aldehyde and thioglycolic acid. The amine then displaces the hydroxyl group to form a thio-adduct intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the five-membered ring.

Advanced computational methods are employed to calculate the activation energies for each step in these proposed pathways. By comparing the energy barriers of the transition states, researchers can determine the kinetically favored route. These calculations often involve geometry optimization of reactants, intermediates, transition states, and products. Frequency calculations are also performed to confirm that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.

For instance, DFT calculations can be used to model the solvent effects and the role of catalysts, which are often employed in the synthesis. The theoretical data generated, such as activation energies and reaction enthalpies, provide a detailed thermodynamic and kinetic profile of the reaction.

A representative study on a similar 2,3-disubstituted thiazolidin-4-one synthesis might yield relative energy data as shown in the interactive table below. This data illustrates the energy changes as the reaction progresses from reactants to products through various intermediates and transition states (TS).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated amine, aldehyde, thioglycolic acid | 0.00 |

| Imine Intermediate | Formed from amine and aldehyde | -5.2 |

| TS1 (Thiol Attack on Imine) | Transition state for C-S bond formation | +15.8 |

| Thio-adduct Intermediate | Product of thiol addition to imine | -12.5 |

| TS2 (Intramolecular Cyclization) | Transition state for N-C bond formation | +20.1 |

| Cyclic Intermediate | Five-membered ring before dehydration | -8.9 |

| TS3 (Dehydration) | Transition state for water elimination | +25.4 |

| Product + Water | Final thiazolidin-4-one and water molecule | -22.7 |

Note: The data in this table is illustrative for a generic 2,3-disubstituted 1,3-thiazolidin-4-one synthesis and is intended to represent typical outputs of computational studies. Actual values would vary depending on the specific substituents, computational method, basis set, and solvent model used.

These in silico investigations are crucial for understanding the fundamental steps of the reaction, optimizing reaction conditions to improve yields, and predicting the feasibility of synthesizing new derivatives. By providing a molecular-level picture of the reaction landscape, computational chemistry serves as a powerful tool in conjunction with experimental studies to fully characterize the synthesis of thiazolidin-4-ones.

Mechanistic Investigations of Thiazolidinone Biological Activities

Mechanisms of Antiproliferative and Anticancer Activity

Thiazolidin-4-ones have been identified as a promising scaffold in the design of new anticancer agents, demonstrating a diversity of biological activities. nih.govnih.gov Their ability to inhibit cancer cell proliferation is attributed to several key mechanisms, including the regulation of the cell cycle, induction of programmed cell death (apoptosis), and the inhibition of crucial enzymes involved in cancer progression.

Thiazolidinone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at various phases and preventing cell division.

G1/S and G0/G1 Phase Arrest : Certain thiazolidinone derivatives have demonstrated the ability to cause cell cycle arrest at the G1/S or G0/G1 phase. nih.govresearchgate.net For instance, a thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was found to arrest human leukemia U937 cells in the G0/G1 phase. researchgate.net Another derivative with a 5-nitrofuran-2-yl substituent was shown to induce G1/S arrest, contributing to its anticancer activity. nih.gov

G2/M Phase Arrest : Some thiazolidinone-isatin hybrids have been observed to induce cell cycle arrest in the G2-M phase. pharmacophorejournal.com

CDK2 Inhibition : The regulation of the cell cycle is controlled by cyclin-dependent kinases (CDKs). CDK2, in particular, is a key protein that controls the transition from the G1 to S phase. jscholarpublishers.com Thiazolidinone derivatives have been investigated as dual inhibitors of CDK2 and Epidermal Growth Factor Receptor (EGFR), suggesting that their antiproliferative effects are, in part, due to the suppression of CDK2 activity.

Table 1: Thiazolidinone Derivatives and Cell Cycle Arrest

| Compound Type | Cancer Cell Line | Phase of Arrest | Source |

|---|---|---|---|

| Thiazolidinone-isatin hybrid | MDA-MB-231 | Sub-G1, G2-M | pharmacophorejournal.com |

| 5-nitrofuran-2-yl substituted thiazolidine-4-one | Not specified | G1/S | nih.gov |

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Thiazolidinone derivatives have been shown to trigger this process through various molecular pathways.

Caspase-3 Pathway : Some carvone-thiazolidin-4-one hybrids are capable of inducing apoptosis via a caspase-3 pathway. mdpi.com Mechanistic studies on a thiazolidinone-isatin compound revealed that it induces apoptosis through the up-regulation of caspase-3 levels in MDA-MB-231 breast cancer cells. pharmacophorejournal.com

Regulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. Thiazolidinone derivatives have been found to disrupt this balance. For example, one study showed that a thiazolidinone-isatin derivative down-regulated the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. pharmacophorejournal.com Another investigation into a thiazolidine-2,4-dione derivative found it caused a significant down-regulation of Bcl-2 gene expression. plos.org

Inhibition of Survivin : Survivin is a protein that inhibits apoptosis and is often overexpressed in cancer cells. A thiazolidine-2,4-dione derivative demonstrated the ability to induce apoptosis by significantly reducing the gene expression level of Survivin. plos.org

Necrosis and Apoptosis : Studies on 2-aryl-3-((piperidin-1-yl)-ethyl)-thiazolidin-4-ones showed they induced cell death first by necrosis and later by an apoptosis mechanism in glioblastoma cells. pharmacophorejournal.com

The targeted inhibition of enzymes that are critical for tumor growth and survival is a cornerstone of modern cancer therapy. Thiazolidinones have been identified as inhibitors of several key enzyme isoforms.

Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation. Thiazolidinone derivatives have been synthesized and evaluated as selective inhibitors of these isoforms. nih.govrsc.org A series of 3-ethylaniline (B1664132) hybrid imino-thiazolidinones were synthesized as potential inhibitors of Carbonic Anhydrase II (CA-II), an enzyme linked to various cancers. mdpi.com Compound (Z)-ethyl 2-((Z)-2-(4-chlorobenzamido)-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene)acetate showed the highest inhibition of CA-II with an IC50 value of 1.545 ± 0.016 µM. mdpi.com

Tyrosine Kinase Inhibition : Receptor tyrosine kinases like EGFR and HER-2 are often overexpressed in various cancers and play a significant role in cell proliferation and survival. Thiazolidinone derivatives have been designed as potential inhibitors of EGFR and HER-2 kinases. nih.gov One compound exhibited potent inhibitory activity against EGFR, with the nitrogen atom of the thiazolidinone ring forming a crucial hydrogen bond with Cys 751 in the enzyme's active site.

Other Enzyme Targets : Thiazolidinones have also been investigated as inhibitors of other enzymes relevant to cancer, such as cell division cycle 25 (CDC25) phosphatases and PIM kinases, which are involved in cell proliferation. nih.gov

Table 2: Enzyme Inhibition by Thiazolidinone Derivatives

| Enzyme Target | Compound Class | Key Finding | Source |

|---|---|---|---|

| Carbonic Anhydrase II | 3-ethylaniline hybrid imino-thiazolidinones | IC50 of 1.545 µM for the most active compound. | mdpi.com |

| Carbonic Anhydrase IX/XII | Coumarin-thiazolidinone hybrids | Selective inhibition of tumor-associated isoforms. | nih.gov |

| EGFR/CDK2 | Isatin-thiazolidine derivatives | Dual inhibition, with the thiazolidinone N atom interacting with Cys 751 of EGFR. |

Mechanisms of Antimicrobial Action (Antibacterial and Antifungal)

Thiazolidin-4-ones possess a broad spectrum of antimicrobial activity, and research has begun to uncover the mechanisms behind these effects. nanobioletters.comresearchgate.net

Inhibition of MurB Enzyme : Docking studies on 2,3-diaryl-thiazolidin-4-ones suggest that their antibacterial action likely involves the inhibition of the MurB enzyme in E. coli. nih.gov MurB is an essential enzyme in the bacterial cell wall peptidoglycan synthesis pathway, making it an attractive target for antibiotics.

Inhibition of CYP51 : The antifungal activity of these same thiazolidinone derivatives is thought to be due to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Anti-biofilm Activity : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Thiazolidinone derivatives have demonstrated potent bactericidal activity against cells within mature biofilms of Staphylococcus aureus. asm.org One derivative, TD-H2-A, was effective at killing over 99% of S. aureus within a biofilm at a concentration of 10 times its Minimum Inhibitory Concentration (MIC). asm.org This suggests a mechanism that can overcome the protective matrix of the biofilm.

Activity Against Resistant Strains : Thiazolidinones have shown efficacy against multidrug-resistant bacterial strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govasm.org This indicates a mechanism of action that is different from many conventional antibiotics.

Mechanisms of Antioxidant Action

Reactive oxygen species (ROS) and free radicals are implicated in numerous diseases. mdpi.com Thiazolidin-4-one derivatives have been widely reported to possess antioxidant properties, primarily through their ability to scavenge free radicals. nih.gov

The primary mechanism of antioxidant action for thiazolidinones is their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This activity is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govmdpi.comzu.ac.ae

DPPH Radical Scavenging : The stable DPPH free radical is scavenged by antioxidants, resulting in a color change that can be measured spectrophotometrically. nih.govrevmedchir.ro Numerous studies have shown that thiazolidin-4-one derivatives exhibit significant DPPH scavenging activity. zu.ac.aeresearchgate.netrevmedchir.ro For example, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester showed DPPH radical scavenger activity similar to that of ascorbic acid. researchgate.netrevmedchir.ro The presence of phenolic groups or other electron-donating substituents on the thiazolidinone scaffold often enhances this activity. zu.ac.ae

ABTS Radical Scavenging : The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. Thiazolidinone derivatives of nitro-l-arginine methyl ester have demonstrated potent ABTS scavenging ability, with some compounds having nitro and methoxy (B1213986) substitutions being the most active. nih.gov

Phosphomolybdenum Method : This method assesses the total antioxidant capacity of a compound by measuring the reduction of Mo(VI) to Mo(V). revmedchir.ro Studies have confirmed the antioxidant potential of thiazolidinone derivatives using this assay, with the activity being dependent on the nature of substituents on the phenyl ring. researchgate.netrevmedchir.ro

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one |

| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione |

| (Z)-ethyl 2-((Z)-2-(4-chlorobenzamido)-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene)acetate |

| TD-H2-A |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester |

| Ascorbic acid |

Mechanisms of Antiprotozoal Activity (e.g., Toxoplasma gondii Inhibition)

The precise mechanism of action for this compound against Toxoplasma gondii has not been specifically elucidated in published research. However, studies on various other 1,3-thiazolidin-4-one derivatives have revealed potential pathways for their antiprotozoal effects.

One of the proposed mechanisms for the anti-Toxoplasma gondii activity of certain 4-thiazolidinone (B1220212) derivatives is the inhibition of essential parasitic enzymes. For instance, some studies suggest that these compounds could act as inhibitors of Calcium-Dependent Protein Kinase 1 (CDPK1) in T. gondii. This enzyme is crucial for various processes in the parasite's life cycle, including secretion of cellular contents, motility, cell invasion, and replication. By inhibiting CDPK1, these compounds may disrupt the parasite's ability to proliferate and maintain infection.

Furthermore, the structural features of the 1,3-thiazolidin-4-one scaffold are considered important for its pharmacological activity. The core structure allows for substitutions at various positions, which can modulate the compound's potency and target specificity. It is hypothesized that the thiazolidinone ring and its substituents can interact with the active sites of key parasitic enzymes, leading to their inhibition. The diversity of substitutions on the thiazolidinone core allows for the generation of a wide range of derivatives with potentially enhanced efficacy and selectivity against Toxoplasma gondii.

It is important to note that while these findings provide a basis for understanding the potential antiprotozoal mechanisms of 1,3-thiazolidin-4-ones, further research is required to determine the specific mode of action of this compound.

Other Mechanistic Pathways Associated with 1,3-Thiazolidin-4-ones (e.g., Anticonvulsant, Antihistaminic, Antiviral, Antitubercular)

The 1,3-thiazolidin-4-one scaffold is a versatile pharmacophore that has been incorporated into compounds exhibiting a wide array of biological activities. The mechanisms underlying these effects are diverse and depend on the specific substitutions on the thiazolidinone ring.

Anticonvulsant Activity: The anticonvulsant properties of some 1,3-thiazolidin-4-one derivatives are thought to be mediated through their interaction with the central nervous system. One proposed mechanism involves the modulation of GABA-ergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing its effects can lead to a reduction in neuronal excitability, which is beneficial in controlling seizures. Certain thiazolidinone derivatives may act on GABA receptors or associated pathways to produce their anticonvulsant effects. Another potential mechanism is the inhibition of cyclooxygenase (COX) enzymes in the brain. Neuroinflammation, which involves the upregulation of COX enzymes, has been implicated in the pathophysiology of epilepsy. By inhibiting COX, these compounds may reduce neuroinflammation and thereby exert an anticonvulsant effect.

Antihistaminic Activity: Several 1,3-thiazolidin-4-one derivatives have been shown to possess antihistaminic properties, primarily through the antagonism of histamine (B1213489) H1 receptors. nih.gov Histamine is a key mediator of allergic and inflammatory responses, and blocking its action at H1 receptors can alleviate symptoms such as itching, sneezing, and swelling. The structural features of these thiazolidinone compounds allow them to bind to H1 receptors, preventing histamine from activating them and thereby producing an antihistaminic effect. The potency of this antagonism is influenced by the nature of the substituents on the thiazolidinone core. nih.gov

Antiviral Activity: The antiviral mechanisms of 1,3-thiazolidin-4-ones are not fully understood, but some studies have provided initial insights. For some derivatives, the antiviral activity may be linked to the inhibition of key viral or cellular enzymes necessary for viral replication. For example, some thiazolidinone compounds have been investigated for their ability to inhibit viral polymerases or proteases. Additionally, some research suggests that these compounds may interfere with the entry of viruses into host cells or inhibit the assembly of new viral particles. One study on a series of substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives suggested that the antibacterial activity of the most active compound was due to the inhibition of the S. aureus DNA Gyrase enzyme, a mechanism that could potentially be explored for antiviral activity as well. nih.gov

Antitubercular Activity: A number of 1,3-thiazolidin-4-one derivatives have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The proposed mechanisms of action for these compounds are varied and appear to target different essential pathways in the bacterium. Some of the key molecular targets that have been identified include:

InhA (Enoyl-ACP reductase): This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system in M. tuberculosis and is involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. mdpi.com

DNA gyrase: This enzyme is responsible for introducing negative supercoils into DNA, a process that is essential for DNA replication and transcription. By inhibiting DNA gyrase, thiazolidinone derivatives can block these vital cellular processes. mdpi.com

MmpL3 (Mycobacterial membrane protein Large 3): This protein is an essential transporter involved in the export of mycolic acids to the periplasmic space for their incorporation into the cell wall. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial outer membrane. mdpi.com

The ability of 1,3-thiazolidin-4-ones to target these diverse and essential pathways highlights their potential as a scaffold for the development of new antitubercular agents.

Data Tables

Table 1: Investigated Biological Activities of Selected 1,3-Thiazolidin-4-one Derivatives and Their Proposed Mechanisms of Action

| Biological Activity | Derivative Class | Proposed Mechanism of Action |

| Antiprotozoal (T. gondii) | General 1,3-Thiazolidin-4-ones | Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) |

| Anticonvulsant | General 1,3-Thiazolidin-4-ones | Modulation of GABA-ergic pathways; Inhibition of cyclooxygenase (COX) |

| Antihistaminic | 2-Aryl-3-(aminoalkyl)-1,3-thiazolidin-4-ones | Histamine H1 receptor antagonism nih.gov |

| Antiviral | Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Potential inhibition of essential viral or cellular enzymes (e.g., DNA gyrase) nih.gov |

| Antitubercular | General 1,3-Thiazolidin-4-ones | Inhibition of InhA, DNA gyrase, and MmpL3 mdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one Research

However, related structures have been synthesized and studied. For instance, the synthesis of a similar compound, Ethyl 3-(2-phenyl-4-oxothiazolidin-3-yl)propanoate, has been reported, which shares the core 2-phenyl-1,3-thiazolidin-4-one (B3839404) scaffold but differs in the substituent at the N-3 position. nih.gov This suggests that the synthesis of this compound is chemically feasible through established one-pot condensation reactions involving an amine (ethylamine), an aldehyde (benzaldehyde), and a mercaptoacid (thioglycolic acid). nih.govnih.gov Despite this, the absence of specific literature indicates that its biological properties and potential applications remain largely unexplored by the academic community.

Emerging Trends and Unexplored Research Avenues within the Thiazolidinone Class